Cas no 243666-15-1 (1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane)

1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane is a diazepane derivative featuring a trifluoromethyl-substituted pyridyl moiety, offering unique physicochemical properties for pharmaceutical and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the diazepane ring provides conformational flexibility, facilitating interactions with biological targets. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-active agents and enzyme inhibitors. Its structural features make it suitable for optimizing pharmacokinetic profiles, including improved bioavailability and target binding affinity. The pyridyl-diazepane scaffold also enables further functionalization, allowing for tailored modifications in drug discovery and material science applications.
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane structure
243666-15-1 structure
Product name:1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
CAS No:243666-15-1
MF:C11H14N3F3
MW:245.24416
MDL:MFCD00661817
CID:827557
PubChem ID:2778749

1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
    • 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
    • 1-(3-(trifluoromethyl)py
    • 1-(3-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane
    • 1-(3-(trifluoromethyl)-pyridin-2-yl)piperazine
    • 1-(3-trifluoromethoxy-phenyl)-piperazine
    • 1-(3-trifluoromethyl-pyridin-2-yl)piperazine
    • 1-[3-(trifluoromethyl)-2-pyridinyl]piperazine
    • 1-[3-(trifluoromethyl)-2-pyridyl]-1,4-diazepane
    • 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine
    • CTK1F8360
    • Piperazine, 1-[3-(trifluoromethoxy)phenyl]-
    • SureCN1735099
    • AKOS000140461
    • BMKFDQXBPCCAFY-UHFFFAOYSA-N
    • MFCD00661817
    • FS-1466
    • 243666-15-1
    • DTXSID201177636
    • 1-[3-(trifluoromethyl)pyridin-2-yl]homopiperazine
    • SB55100
    • Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
    • 1-[3-(Trifluoromethyl)-2-pyridinyl]-1,4-diazepane, AldrichCPR
    • SCHEMBL5356587
    • MDL: MFCD00661817
    • Inchi: InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2
    • InChI Key: BMKFDQXBPCCAFY-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(N=C1)N2CCCNCC2)C(F)(F)F

Computed Properties

  • Exact Mass: 245.11412
  • Monoisotopic Mass: 245.11398195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Boiling Point: 90°C/0.2mm
  • Refractive Index: 1.5210
  • PSA: 28.16

1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:8

1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33689-250mg
1-(6-Trifluoromethyl-2-pyridyl)-1,4-diazepane, 95%
243666-15-1 95%
250mg
¥1638.00 2023-02-08
Fluorochem
017271-10g
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
243666-15-1 95%
10g
£272.00 2022-03-01
Matrix Scientific
085075-1g
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, 97%
243666-15-1 97%
1g
$230.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33689-1g
1-(6-Trifluoromethyl-2-pyridyl)-1,4-diazepane, 95%
243666-15-1 95%
1g
¥4550.00 2023-02-08
Key Organics Ltd
FS-1466-1MG
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
243666-15-1 >90%
1mg
£37.00 2025-02-09
1PlusChem
1P00BD6I-100mg
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE
243666-15-1
100mg
$62.00 2024-05-21
1PlusChem
1P00BD6I-5g
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE
243666-15-1 95%
5g
$440.00 2025-02-25
A2B Chem LLC
AF29498-5g
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
243666-15-1 95%
5g
$360.00 2024-04-20
A2B Chem LLC
AF29498-250mg
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
243666-15-1 95%
250mg
$45.00 2024-04-20
1PlusChem
1P00BD6I-1g
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE
243666-15-1 95%
1g
$125.00 2025-02-25

Additional information on 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane

Professional Introduction to Compound with CAS No. 243666-15-1 and Product Name: 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane

The compound with the CAS number 243666-15-1 and the product name 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule combines a pyridine moiety with a diazepane ring, creating a unique scaffold that is conducive to interactions with biological targets.

The trifluoromethyl group appended to the pyridine ring is a key feature that enhances the compound's pharmacological properties. Trifluoromethyl groups are well-known for their ability to improve metabolic stability, lipophilicity, and binding affinity, making them a staple in drug design. In the context of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane, this substituent likely contributes to the compound's efficacy by modulating its interaction with biological receptors. Recent studies have highlighted the importance of trifluoromethyl-containing compounds in developing treatments for various diseases, including cancer, inflammation, and infectious disorders.

The diazepane core of the molecule is another critical component that imparts specific biological activities. Diazepanes are known for their potential as central nervous system (CNS) modulators, with applications ranging from anxiolytic to neuroprotective effects. The combination of a pyridine ring and a diazepane moiety in 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane suggests that this compound may exhibit dual functionality, targeting multiple pathways or receptors simultaneously. This dual-targeting capability is highly desirable in modern drug development, as it can lead to more comprehensive therapeutic outcomes.

Recent research in medicinal chemistry has demonstrated that heterocyclic compounds like 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane can serve as versatile scaffolds for drug discovery. The structural features of this molecule allow it to interact with a wide range of biological targets, including enzymes and receptors involved in disease mechanisms. For instance, studies have shown that pyridine-based compounds can modulate enzyme activity by binding to specific pockets within the enzyme's active site. The presence of the trifluoromethyl group further enhances this interaction by increasing the compound's affinity for its target.

In addition to its potential as a drug candidate, 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane may also find applications in chemical biology research. The compound's unique structure makes it an excellent tool for studying protein-ligand interactions and understanding the mechanisms underlying various biological processes. By using this compound as a probe, researchers can gain insights into how different molecules interact with biological systems, which could lead to new therapeutic strategies.

The synthesis of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane involves sophisticated organic chemistry techniques that highlight the ingenuity of modern synthetic methods. The construction of the diazepane ring requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the trifluoromethyl group necessitates specialized reagents and methodologies to achieve optimal results. These synthetic challenges underscore the complexity and precision required in developing novel chemical entities like this one.

Evaluation of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane in preclinical studies has revealed promising results regarding its biological activity. Initial assays have shown that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to human health. These findings are particularly encouraging given the growing body of evidence supporting the use of heterocyclic compounds in drug development. Further research is ongoing to fully elucidate the pharmacological profile of this molecule and explore its potential therapeutic applications.

The future prospects for 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane are bright, with numerous avenues for exploration remaining open. Researchers are keenly interested in optimizing its structure for better efficacy and safety profiles. Additionally, investigations into its mechanism of action could provide valuable insights into disease pathophysiology and lead to new treatment paradigms. As our understanding of molecular interactions continues to evolve, compounds like 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane are poised to play a crucial role in advancing medical science.

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